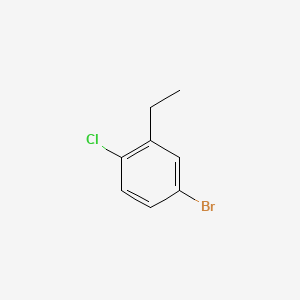

4-Bromo-1-chloro-2-ethylbenzene

Descripción

Significance of Aryl Halides as Versatile Synthons in Complex Molecule Synthesis

Aryl halides are fundamental building blocks in organic synthesis. numberanalytics.com Their importance stems from the carbon-halogen bond, which can be readily transformed into new carbon-carbon or carbon-heteroatom bonds through various reactions. This reactivity makes them indispensable precursors for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comlibretexts.org

The versatility of aryl halides is particularly evident in their use in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful methods for forming carbon-carbon bonds. fiveable.mechemistrylearner.com The presence of a halogen on the aromatic ring allows for selective chemical modifications, enabling the construction of complex molecular architectures. fiveable.me The specific halogen atom (iodine, bromine, or chlorine) influences the reactivity, with iodides generally being the most reactive. fiveable.mefiveable.me This graded reactivity allows chemists to perform sequential reactions by choosing the appropriate halide.

Overview of Dihaloethylbenzene Isomers and their Positional Isomerism in Chemical Research

Positional isomerism is a type of structural isomerism where compounds share the same molecular formula and carbon skeleton but differ in the position of their functional groups on that skeleton. libretexts.orgscience-revision.co.uk In the case of dihaloethylbenzenes, the two halogen atoms and the ethyl group can be arranged in various positions on the benzene (B151609) ring, leading to a number of distinct isomers.

For a dihaloethylbenzene with one bromine and one chlorine atom, such as C8H8BrCl, multiple positional isomers exist. nih.govnih.gov For example, 4-Bromo-1-chloro-2-ethylbenzene and 4-Bromo-2-chloro-1-ethylbenzene are positional isomers. nih.govnih.gov They have the same molecular formula but differ in the placement of the chloro and ethyl substituents. This difference in substitution patterns, even when subtle, can lead to variations in physical properties and chemical reactivity. docbrown.info The study of these isomers is crucial for understanding structure-activity relationships and for the selective synthesis of a desired isomer.

Research Context and Specific Objectives Pertaining to this compound

The primary research interest in this compound lies in its role as a key intermediate in the synthesis of Dapagliflozin. google.comgoogle.comwipo.int Dapagliflozin is a medication used for the treatment of type 2 diabetes. The specific structure of this compound is crucial for constructing the final, more complex, structure of the drug.

Properties of this compound

The distinct physical and chemical properties of this compound are defining characteristics of the compound.

| Property | Value | Source |

| Molecular Formula | C8H8BrCl | nih.gov |

| Molecular Weight | 219.51 g/mol | fishersci.no |

| IUPAC Name | This compound | nih.govthermofisher.com |

| CAS Number | 289039-22-1 | nih.govfishersci.ca |

| Appearance | Clear, colorless liquid | thermofisher.com |

| Purity | ≥98.0% | thermofisher.com |

| Refractive Index | 1.5650-1.5690 @ 20°C | thermofisher.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-chloro-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQNJGBEXZUYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657204 | |

| Record name | 4-Bromo-1-chloro-2-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-22-1 | |

| Record name | 4-Bromo-1-chloro-2-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-chloro-2-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Reaction Pathways for 4 Bromo 1 Chloro 2 Ethylbenzene

Regioselective Halogenation Approaches to Substituted Ethylbenzenes

Halogenation is a fundamental process for functionalizing aromatic rings and alkyl side chains. The regiochemical outcome—whether substitution occurs on the aromatic nucleus or the benzylic position of the ethyl group—is dictated by the reaction mechanism employed.

Electrophilic Aromatic Substitution (EAS) for Aromatic Ring Halogenation

Electrophilic aromatic substitution (EAS) is the primary method for introducing halogen atoms directly onto a benzene (B151609) ring. wikipedia.org This type of reaction involves an electrophile attacking the electron-rich aromatic system, leading to the substitution of a hydrogen atom. chemguide.co.uk For halogens like chlorine and bromine, which are not sufficiently electrophilic on their own to react with stable aromatic rings like benzene, a Lewis acid catalyst is required. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds in several steps:

Activation of the Halogen: A Lewis acid, such as ferric bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, reacts with the halogen molecule (e.g., Br₂). libretexts.orgntu.edu.sg This interaction polarizes the halogen-halogen bond, creating a highly electrophilic species that can be represented as Br⁺ or a Br-Br-FeBr₃ complex. libretexts.orglibretexts.org

Electrophilic Attack: The π electrons of the benzene ring act as a nucleophile, attacking the electrophilic halogen. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. ntu.edu.sglibretexts.org

Deprotonation: A weak base, such as the FeBr₄⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the new halogen. This action restores the aromatic system and regenerates the Lewis acid catalyst. libretexts.orglibretexts.org

When substituents are already present on the ring, they direct the position of subsequent substitutions. Both the ethyl group and halogen atoms (chloro, bromo) are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them.

Radical Halogenation at Benzylic Positions

In contrast to EAS, radical halogenation targets the alkyl side chains of aromatic compounds. ucalgary.ca This reaction does not substitute the aromatic ring but instead replaces a hydrogen atom on the carbon directly attached to the ring—the benzylic position. This selectivity arises because the benzylic C-H bond is weaker than other C-H bonds in the side chain and the resulting benzylic radical is stabilized by resonance with the benzene ring. youtube.comyoutube.com

This process is initiated by heat or UV light and often employs reagents like N-bromosuccinimide (NBS) as a source of bromine radicals. ucalgary.ca The reaction follows a radical chain mechanism:

Initiation: Heat or light causes the homolytic cleavage of the halogen source (e.g., Br₂) to form two bromine radicals. ucalgary.ca

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of ethylbenzene (B125841) to form a stable benzyl (B1604629) radical and HBr. This benzyl radical then reacts with another molecule of Br₂ to form the benzyl halide product and a new bromine radical, continuing the chain. ucalgary.cayoutube.com

Termination: The reaction concludes when radicals combine with each other. ucalgary.ca

It is crucial to note that this method is used for side-chain halogenation and is not a direct route to synthesizing 4-Bromo-1-chloro-2-ethylbenzene, where both halogens are on the aromatic ring. ucalgary.ca

| Feature | Electrophilic Aromatic Halogenation (EAS) | Radical Benzylic Halogenation |

| Reaction Site | Aromatic Ring (C-H bond) | Alkyl Side Chain (Benzylic C-H bond) |

| Reagents | Br₂ or Cl₂ with a Lewis Acid (FeBr₃, AlCl₃) ntu.edu.sg | Br₂ or NBS with UV light or heat ucalgary.ca |

| Mechanism | Electrophilic Substitution (Arenium ion intermediate) libretexts.org | Free Radical Substitution (Benzylic radical intermediate) youtube.com |

| Catalyst | Lewis Acid (e.g., FeCl₃, FeBr₃) chemguide.co.uk | Radical Initiator (e.g., UV light, peroxide) studymind.co.uk |

| Product Type | Aryl Halide (e.g., Bromobenzene) | Benzyl Halide (e.g., (1-Bromoethyl)benzene) |

Catalytic Systems and their Influence on Halogenation Regioselectivity

In electrophilic aromatic halogenation, the catalyst's primary role is to activate the halogen, making it a more potent electrophile. libretexts.orgmasterorganicchemistry.com Common Lewis acid catalysts include iron(III) halides (FeCl₃, FeBr₃) and aluminum halides (AlCl₃). wikipedia.org Iron metal is often used as a practical alternative because it reacts in situ with the halogen to form the corresponding iron(III) halide catalyst. chemguide.co.uklibretexts.org

While the catalyst is essential for the reaction to proceed, the regioselectivity of the halogenation on a substituted benzene ring is primarily determined by the electronic properties of the substituent(s) already present. lumenlearning.com

Activating Groups: Electron-donating groups (like alkyl groups) activate the ring and direct incoming electrophiles to the ortho and para positions.

Deactivating Groups: Electron-withdrawing groups (like halogens) deactivate the ring but still direct incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate.

In a molecule with multiple substituents, the final substitution pattern is a result of the combined directing effects of all groups.

Advanced Synthetic Routes to this compound

The synthesis of a specifically substituted compound like this compound is rarely achievable in a single step and necessitates a carefully planned multi-step sequence.

Multi-step Reaction Sequences Involving Pre-functionalized Benzene Derivatives

The synthesis of this compound, where the substituents have a 1,2,4-relationship, requires a strategic approach that leverages the directing effects of the functional groups. A direct halogenation of a disubstituted precursor is often challenging due to the formation of isomeric mixtures. A more controlled and reliable method involves building the molecule from a pre-functionalized benzene derivative where the relative positions of some groups are already established.

A plausible, albeit lengthy, synthetic route could begin with a precursor like 5-bromo-2-chlorobenzoic acid, a strategy inspired by syntheses of structurally related pharmaceutical intermediates. google.comgoogle.com

Proposed Synthetic Pathway:

Starting Material: 5-Bromo-2-chlorobenzoic acid. This commercially available starting material already contains the desired 1,4 relationship between the chloro and bromo substituents.

Reduction of Carboxylic Acid to an Alcohol: The carboxylic acid group can be reduced to a primary alcohol using a strong reducing agent like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄) to yield (5-bromo-2-chlorophenyl)methanol.

Conversion of Alcohol to Alkyl Halide: The resulting benzylic alcohol is then converted to a more reactive benzylic halide, for example, by reacting it with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form 4-bromo-1-(chloromethyl)-2-chlorobenzene.

Formation of the Ethyl Group via Coupling: The final carbon atom of the ethyl group can be introduced via a coupling reaction. For instance, reacting the benzylic halide with a methyl-containing organometallic reagent, such as a methyl Grignard reagent (CH₃MgBr) in the presence of a suitable catalyst or a Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi), would replace the halide with a methyl group, thereby forming the final ethyl side chain and yielding the target molecule, this compound.

This multi-step approach provides superior control over the regiochemistry compared to attempting sequential halogenations on a simpler substrate. lumenlearning.com

Development of Novel Catalytic Protocols for Controlled Halogen Introduction

Modern synthetic chemistry continually seeks to develop more efficient and selective catalytic systems. While the direct synthesis of this compound via a novel one-pot catalytic method is not widely reported, the principles of advanced catalysis are applied in complex multi-step syntheses. For instance, in patent literature describing the synthesis of related structures, specific catalytic systems are employed for key transformations. google.comgoogle.com

Optimization of Reaction Conditions for Enhanced Chemical Yield and Isomeric Selectivity

The efficient synthesis of this compound necessitates careful optimization of reaction conditions to maximize the chemical yield and ensure high isomeric selectivity. The primary route to this compound typically involves the electrophilic bromination of 1-chloro-2-ethylbenzene (B1361349). Key parameters that require fine-tuning include the choice of brominating agent, catalyst, solvent, reaction temperature, and reaction time.

The isomeric purity of the final product is a critical consideration. The ethyl group at position 2 and the chloro group at position 1 direct the incoming electrophile (bromine) to specific positions on the aromatic ring. The ethyl group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. The interplay of these directing effects, along with steric hindrance from the ethyl group, predominantly favors the formation of the 4-bromo isomer. However, other isomers, such as 6-bromo-1-chloro-2-ethylbenzene, can be formed as byproducts.

To enhance the selectivity for the desired 4-bromo isomer, reaction conditions must be controlled to favor kinetic or thermodynamic product formation as desired. Lower temperatures generally increase selectivity by minimizing the formation of undesired isomers. The choice of solvent can also influence isomer ratios by affecting the solubility of intermediates and the activity of the catalyst.

A hypothetical study on the optimization of the bromination of 1-chloro-2-ethylbenzene might involve screening various Lewis acid catalysts and brominating agents. The results could be tabulated to identify the optimal conditions, as illustrated in the interactive table below.

Table 1: Optimization of Bromination of 1-chloro-2-ethylbenzene

| Entry | Brominating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Isomeric Purity (%) |

| 1 | Br₂ | FeCl₃ (5) | CCl₄ | 25 | 4 | 75 | 90 |

| 2 | Br₂ | AlCl₃ (5) | CH₂Cl₂ | 0 | 6 | 82 | 95 |

| 3 | NBS | Zeolite H-BEA | CH₃CN | 25 | 8 | 88 | 98 |

| 4 | Br₂ | Iron powder (10) | None | 50 | 2 | 70 | 85 |

| 5 | NBS | Amberlyst-15 | Dioxane | 40 | 6 | 85 | 96 |

NBS: N-Bromosuccinimide

Based on such hypothetical data, N-bromosuccinimide with a solid acid catalyst like Zeolite H-BEA in acetonitrile (B52724) at room temperature could provide the best combination of high yield and excellent isomeric selectivity for this compound.

Cross-Coupling Reactions and Functionalization Strategies of Halogenated Aromatics

The presence of two different halogen atoms on the aromatic ring of this compound opens up avenues for selective functionalization using a variety of transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound is the key to achieving selective functionalization.

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the aryl halide is a crucial step. The bond strength of the carbon-halogen bond plays a significant role in the rate of this step. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst. This inherent difference in reactivity allows for the selective coupling at the C-Br position while leaving the C-Cl bond intact.

This chemoselectivity enables a stepwise functionalization strategy. For instance, a Suzuki-Miyaura coupling can be performed first at the C-Br position, followed by a subsequent coupling reaction at the C-Cl position under more forcing conditions or with a more active catalyst system.

The choice of ligand coordinated to the palladium center is critical in controlling the catalyst's activity and selectivity. Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) or Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), are known to promote the oxidative addition of less reactive C-Cl bonds. rsc.orglibretexts.org

For selective coupling at the C-Br bond of this compound, a less reactive catalyst system might be employed. For example, using a standard ligand like triphenylphosphine (B44618) (PPh₃) under mild conditions would likely favor the reaction at the more reactive C-Br bond. To then target the C-Cl bond, a switch to a more sophisticated ligand system and potentially higher temperatures would be necessary.

The following table illustrates a hypothetical selective Suzuki-Miyaura coupling of this compound with phenylboronic acid, showcasing the effect of ligand choice on selectivity.

Table 2: Ligand Effect on Selective Suzuki-Miyaura Coupling

| Entry | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 4-Chloro-2-ethyl-1,1'-biphenyl | 92 |

| 2 | P(tBu)₃ | K₃PO₄ | Dioxane | 100 | 5-Ethyl-2-phenyl-1,1'-biphenyl | 85 (starting from 4-chloro-2-ethyl-1,1'-biphenyl) |

| 3 | SPhos | Cs₂CO₃ | t-BuOH | 110 | 5-Ethyl-2-phenyl-1,1'-biphenyl | 90 (starting from 4-chloro-2-ethyl-1,1'-biphenyl) |

The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The regioselectivity in the case of this compound is primarily determined by the initial oxidative addition step, as discussed above. The stereochemistry of the coupling partners is generally retained throughout the reaction cycle. For instance, in a Heck reaction, the stereochemistry of the alkene is typically preserved in the product. The regioselectivity of the Heck reaction with respect to the alkene is influenced by both electronic and steric factors of the alkene substrate. rsc.org

Other Transition Metal-Catalyzed Functionalizations (e.g., Cu-mediated processes)

Besides palladium, other transition metals, particularly copper, are widely used for functionalization of aryl halides. Copper-catalyzed reactions, such as the Ullmann condensation and cyanation reactions, offer alternative pathways for introducing new functionalities onto the this compound scaffold.

Given the higher reactivity of the C-Br bond, copper-mediated reactions would also be expected to occur selectively at the 4-position under appropriate conditions. For example, a copper-catalyzed cyanation could be employed to introduce a nitrile group at the position of the bromine atom. organic-chemistry.orgnih.govrsc.org This transformation is valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The following table presents a hypothetical example of a selective copper-catalyzed cyanation.

Table 3: Selective Copper-Catalyzed Cyanation

| Entry | Copper Source | Ligand | Cyanide Source | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | CuI | DMEDA | NaCN | Toluene | 110 | 4-Chloro-2-ethylbenzonitrile | 88 |

| 2 | CuCN | None | KCN | DMF | 140 | 4-Chloro-2-ethylbenzonitrile | 75 |

DMEDA: N,N'-Dimethylethylenediamine

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The generally accepted mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org For this pathway to be efficient, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as nitro or carbonyl groups) positioned ortho or para to the leaving group. libretexts.orggoogle.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In the case of this compound, the benzene ring is substituted with an ethyl group, which is an electron-donating group, and two halogens, which are weakly deactivating. The absence of strong electron-withdrawing groups significantly deactivates the ring towards classical SNAr reactions. libretexts.org The electron-donating nature of the ethyl group increases the electron density of the aromatic ring, making the attack by a nucleophile electrostatically unfavorable and destabilizing the potential anionic intermediate. learncbse.in Consequently, standard SNAr reactions on this compound are generally unfavorable and require harsh conditions.

Under forcing conditions, such as high temperatures and the use of very strong bases (e.g., sodium amide), nucleophilic substitution on unactivated aryl halides can sometimes proceed through an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. youtube.com However, this pathway often leads to a mixture of regioisomers, as the incoming nucleophile can attack either carbon of the triple bond in the benzyne intermediate. youtube.com

Derivatization and Further Synthetic Transformations of this compound

The true synthetic utility of this compound lies in its derivatization through organometallic intermediates and transition-metal-catalyzed cross-coupling reactions. The difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to its versatility, allowing for selective functionalization.

Formation of Organometallic Reagents for Subsequent C-C Bond Construction

The generation of organometallic reagents is a powerful strategy for activating the aryl ring towards C-C bond formation. Due to the higher reactivity of aryl bromides compared to aryl chlorides, the selective formation of an organometallic species at the C-Br bond is highly efficient.

Grignard Reagent Formation: Reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the chemoselective formation of the Grignard reagent, (4-chloro-3-ethylphenyl)magnesium bromide. libretexts.orglibretexts.org The less reactive C-Cl bond remains intact under these conditions. This Grignard reagent is a potent nucleophile and can be used in a wide array of subsequent reactions, including additions to carbonyl compounds (aldehydes, ketones, esters), carbon dioxide (to form carboxylic acids), and nitriles. libretexts.orgyoutube.com

Organolithium Reagent Formation: Similarly, organolithium reagents can be prepared by halogen-metal exchange, typically using an alkyl lithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. The reaction preferentially occurs at the more reactive C-Br bond, yielding (4-chloro-3-ethylphenyl)lithium.

Below is a table summarizing the selective formation of organometallic reagents from this compound.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Mg (Magnesium) | Anhydrous Ether (e.g., THF, Et₂O) | (4-chloro-3-ethylphenyl)magnesium bromide | libretexts.orglibretexts.org |

| n-BuLi or t-BuLi | Anhydrous Ether, Low Temperature (e.g., -78 °C) | (4-chloro-3-ethylphenyl)lithium | General Knowledge |

Introduction of Diverse Functional Groups via Halogen Displacement and Modification

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are particularly well-suited for the selective functionalization of dihalogenated arenes like this compound. The reactivity of aryl halides in these reactions generally follows the order: I > Br > OTf > Cl. wikipedia.org This predictable reactivity allows for the selective coupling at the C-Br bond while leaving the C-Cl bond available for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction creates a new C-C bond by coupling the aryl halide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Reacting this compound with an arylboronic acid under these conditions would selectively yield a 4-aryl-1-chloro-2-ethylbenzene derivative. nih.gov

Buchwald-Hartwig Amination: This powerful method forms C-N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium-phosphine ligand complex with a base. libretexts.orgwikipedia.org This allows for the selective introduction of an amino group at the C4 position of this compound.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond, creating an alkynyl-substituted arene. wikipedia.orglibretexts.org The reaction is co-catalyzed by palladium and copper salts. This would allow for the synthesis of 4-alkynyl-1-chloro-2-ethylbenzene derivatives, which are valuable intermediates for more complex structures. acs.org

The table below outlines potential selective transformations of this compound.

| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-1-chloro-2-ethylbenzene | wikipedia.orglibretexts.orgnih.gov |

| Buchwald-Hartwig | R₂NH | Pd(OAc)₂, Ligand (e.g., XPhos), Base (e.g., KOt-Bu) | 4-(Dialkyl/Aryl)amino-1-chloro-2-ethylbenzene | libretexts.orgwikipedia.orgbeilstein-journals.org |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-1-chloro-2-ethylbenzene | wikipedia.orglibretexts.orgorganic-chemistry.org |

Utility as a Precursor for Complex Molecular Scaffolds and Fine Chemicals

The structural motif of this compound is present in or related to intermediates used in the synthesis of high-value compounds, particularly pharmaceuticals. For instance, the structurally related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is a key intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. google.comgoogle.com

The ability to perform selective and sequential cross-coupling reactions at the C-Br and C-Cl positions makes this compound a valuable building block for creating libraries of complex, polysubstituted aromatic compounds. A synthetic strategy could involve:

Functionalization at the C4 position via reaction of the bromide (e.g., Suzuki coupling).

Subsequent functionalization at the C1 position via reaction of the less reactive chloride, often requiring more active catalyst systems or harsher conditions.

This stepwise approach provides a controlled and versatile route to elaborate molecular scaffolds, making this compound a useful precursor for the discovery and synthesis of new fine chemicals, agrochemicals, and pharmaceutical agents.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-bromo-1-chloro-2-ethylbenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of its molecular structure and the differentiation between its various isomers.

Predicted ¹H NMR data for this compound suggests a characteristic set of signals. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling with each other. The aromatic protons would appear as a set of multiplets in the downfield region, with their specific chemical shifts and coupling patterns being highly sensitive to the positions of the bromo, chloro, and ethyl substituents on the benzene (B151609) ring.

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen substituents, while the ethyl group carbons would appear in the upfield region. The precise chemical shifts are instrumental in confirming the substitution pattern of the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | (Multiplets) | (Varies) |

| -CH₂- | (Quartet) | (Varies) |

| -CH₃ | (Triplet) | (Varies) |

| C-Br | - | (Varies) |

| C-Cl | - | (Varies) |

| C-CH₂CH₃ | - | (Varies) |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. The data presented is for illustrative purposes based on established principles of NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.

The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C-H stretching and bending vibrations of the ethyl group would appear in the 2975-2850 cm⁻¹ and 1470-1370 cm⁻¹ regions, respectively. The carbon-carbon stretching vibrations within the aromatic ring typically give rise to bands in the 1600-1450 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected in the lower frequency "fingerprint" region, typically below 1100 cm⁻¹ and 700 cm⁻¹ respectively, and are highly characteristic of the substitution pattern.

Raman spectroscopy would provide complementary information. Aromatic ring breathing modes and the symmetric stretching of the C-Br and C-Cl bonds often give rise to strong Raman signals. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of this compound.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2975 - 2850 | IR, Raman |

| C=C Aromatic Stretch | 1600 - 1450 | IR, Raman |

| C-H Bend (Aliphatic) | 1470 - 1370 | IR |

| C-Cl Stretch | < 1100 | IR, Raman |

| C-Br Stretch | < 700 | IR, Raman |

Mass Spectrometry for Molecular Confirmation and Fragmentation Pattern Analysis (e.g., GC-HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also provides information about the fragmentation pattern, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, enabling the calculation of its elemental formula with high confidence.

For this compound (C₈H₈BrCl), the mass spectrum would show a characteristic molecular ion peak cluster. Due to the presence of two halogen isotopes for both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a complex pattern of peaks. The most abundant peaks in this cluster would correspond to the isotopic combinations of [C₈H₈⁷⁹Br³⁵Cl]⁺, [C₈H₈⁸¹Br³⁵Cl]⁺, [C₈H₈⁷⁹Br³⁷Cl]⁺, and [C₈H₈⁸¹Br³⁷Cl]⁺.

The fragmentation pattern would likely involve the loss of the ethyl group ([M-29]⁺) and subsequent loss of halogen atoms or other small neutral molecules. The analysis of these fragments provides valuable structural information.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

| [C₈H₈BrCl]⁺ | Molecular Ion |

| [C₆H₃BrCl]⁺ | Loss of ethyl group |

| [C₈H₈Cl]⁺ | Loss of bromine radical |

| [C₈H₈Br]⁺ | Loss of chlorine radical |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

This technique would provide unambiguous confirmation of the substitution pattern on the benzene ring and the conformation of the ethyl group relative to the ring. The resulting crystal structure would reveal intermolecular interactions, such as van der Waals forces and potential halogen bonding, which govern the packing of the molecules in the solid state. Although no experimental crystal structure for this compound is publicly available, theoretical calculations could predict its likely crystal packing and unit cell parameters.

Table 4: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry elements of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Z | The number of molecules per unit cell |

| Bond Lengths (e.g., C-C, C-Br, C-Cl) | The distances between bonded atoms |

| Bond Angles (e.g., C-C-C) | The angles between adjacent bonds |

Note: This data is hypothetical and would need to be determined experimentally.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

In HPLC, the compound is separated based on its partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. The retention time of this compound would be dependent on its polarity and the specific chromatographic conditions used. By comparing the retention time to that of a known standard, the compound can be identified and its purity quantified.

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase in a heated column. The retention time in GC is a characteristic property of the compound under a given set of conditions (e.g., column type, temperature program). GC is particularly well-suited for the analysis of volatile compounds like this compound and is often coupled with a mass spectrometer (GC-MS) for definitive identification. The purity of a sample can be determined by the relative area of its peak in the chromatogram. springermedizin.de

Table 5: Chromatographic Parameters for the Analysis of this compound

| Technique | Parameter | Significance |

| HPLC | Retention Time | Identification and quantification |

| Mobile Phase | Influences separation | |

| Stationary Phase | Influences separation | |

| GC | Retention Time | Identification and quantification |

| Column Type | Influences separation | |

| Temperature Program | Influences separation |

Computational Chemistry and Theoretical Investigations of this compound

Based on a comprehensive review of available scientific literature, there are no specific published computational studies that provide the detailed theoretical and spectroscopic data for the compound this compound as required by the requested outline.

While computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping are standard techniques for analyzing molecules, and have been applied to similar halogenated benzene derivatives, the specific research findings, data tables, and simulated spectroscopic information for this compound are not present in the accessible scientific domain.

Therefore, it is not possible to generate an article with the specified detailed research findings for each section and subsection of the provided outline.

Computational Chemistry and Theoretical Investigations of 4 Bromo 1 Chloro 2 Ethylbenzene

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools to dissect the complex pathways of chemical reactions. For halogenated aromatic compounds like 4-Bromo-1-chloro-2-ethylbenzene, theoretical studies illuminate the energetic landscapes of their synthesis and the factors governing product formation.

Energetic Profiles of Key Synthetic Transformations Involving Halogenated Benzene (B151609) Derivatives

The synthesis of polysubstituted benzenes such as this compound typically involves a series of electrophilic aromatic substitution (EAS) reactions. fiveable.me Key transformations include halogenation (chlorination and bromination) and Friedel-Crafts alkylation. The general mechanism for these reactions proceeds through a two-step pathway. masterorganicchemistry.com

Step 1: Formation of a Carbocation Intermediate: In the rate-determining step, the aromatic ring acts as a nucleophile, attacking a potent electrophile (e.g., Br⁺, Cl⁺, or R⁺). masterorganicchemistry.commsu.edu This initial attack disrupts the aromaticity of the ring, leading to the formation of a high-energy, positively charged intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com This step has the highest activation energy because it involves the loss of the benzene ring's resonance stabilization energy. masterorganicchemistry.com

Step 2: Restoration of Aromaticity: In a subsequent fast step, a base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the stable aromatic π-system and yielding the substituted product. masterorganicchemistry.combyjus.com

Theoretical Insights into Regioselectivity and Stereoselectivity of Reactions

When a benzene ring is already substituted, the existing groups direct the position of subsequent substitutions. This phenomenon, known as regioselectivity, is governed by the electronic properties of the substituents. fiveable.me For a precursor to this compound, the directing effects of the ethyl, bromo, and chloro groups must be analyzed.

Activating/Deactivating Effects: Alkyl groups, like the ethyl group, are activating, meaning they increase the rate of reaction compared to benzene. They donate electron density to the ring, stabilizing the arenium ion intermediate. libretexts.org Halogens, like chloro and bromo groups, are deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the arenium ion when substitution occurs at these positions. msu.edu

Directing Effects: The interplay between these groups determines the final substitution pattern. The ethyl group is an ortho-, para-director. The chloro and bromo groups are also ortho-, para-directors. In a polysubstituted ring, the final position of an incoming electrophile is determined by the cumulative effects of all substituents. Computational methods are used to predict the most favorable isomer by calculating the transition state energies for all possible reaction pathways (ortho, meta, and para to the existing groups). The pathway with the lowest activation energy will be the major product. pressbooks.pub For deactivated benzenes, modern approaches like Molecular Electron Density Theory (MEDT) can effectively unveil the origins of regioselectivity.

Table 1: Directing Effects of Substituents Relevant to this compound Synthesis

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -CH₂CH₃ (Ethyl) | Alkyl Group | Activating | Ortho, Para |

| -Cl (Chloro) | Halogen | Deactivating | Ortho, Para |

| -Br (Bromo) | Halogen | Deactivating | Ortho, Para |

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure of a molecular compound is governed by a delicate balance of intermolecular forces. For halogenated molecules like this compound, computational tools such as Hirshfeld surface analysis provide deep insights into these interactions and the resulting crystal packing.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgnih.govscirp.org The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density into regions associated with each molecule. nih.gov

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contact. scirp.orgajol.info Close contacts, which are shorter than the sum of the van der Waals radii, are highlighted as red spots on the d_norm map, indicating potential hydrogen or halogen bonds. mdpi.comnih.gov

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Dichlorinated Aromatic Compound. nih.gov

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 45.4 | Represents the most abundant contacts, typical for organic molecules with a large hydrogen content. |

| Cl···H/H···Cl | 21.0 | Significant interactions indicating the importance of contacts between halogen and hydrogen atoms in the crystal packing. |

| C···H/H···C | 19.0 | Pertains to contacts between carbon and hydrogen atoms, often associated with C-H···π interactions. |

| Cl···Cl | - | While not dominant in this specific example, these contacts can be crucial in other halogenated structures. nih.gov |

| Other | 14.6 | Includes minor contributions from other contacts like C···C, N···H, etc. |

Note: This data is for (E)-4-(2-(4-chlorophenyl)diazen-1-yl)-N,N-dimethylaniline and serves as a representative example of the type of quantitative data obtained from Hirshfeld analysis.

Role of Halogen Bonding and Other Weak Interactions in Supramolecular Assembly

The crystal structure of halogenated compounds is significantly influenced by a specific type of non-covalent interaction known as the halogen bond (XB). acs.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. acs.orgnih.gov

Halogen Bonding: The strength of halogen bonds typically follows the trend I > Br > Cl, correlating with the polarizability of the halogen atom. acs.orgnih.gov These interactions are highly directional, with the R-X···Y angle approaching 180°, making them a powerful tool in crystal engineering for the predictable assembly of molecules into larger supramolecular architectures. acs.org In a molecule like this compound, various halogen bonds such as C-Br···Cl-C, C-Br···π, and C-Cl···π could play a role in directing the crystal packing.

Other Weak Interactions: Besides halogen bonds, other weak forces are also critical. These include:

C-H···π interactions: Where a hydrogen atom interacts with the electron-rich π-system of a benzene ring.

π-π stacking: The attractive interaction between the faces of adjacent aromatic rings.

Computational studies combined with crystallographic data show that these varied and often competing interactions collectively determine the final three-dimensional structure of the crystal. researchgate.net The analysis of these forces is essential for understanding and predicting the physical properties of materials built from molecules like this compound.

Applications in Advanced Organic and Medicinal Chemistry Research

Role as a Key Building Block in Convergent and Divergent Multi-Step Syntheses

As a disubstituted halogenated benzene (B151609) derivative, 4-bromo-1-chloro-2-ethylbenzene possesses two distinct halogen atoms, bromine and chlorine, which can be selectively functionalized. This differential reactivity is a key feature for its use as a building block in complex multi-step syntheses. The bromine atom is typically more reactive in certain cross-coupling reactions (like Suzuki or Stille couplings) and Grignard reagent formation compared to the chlorine atom. This allows for a stepwise and controlled introduction of different substituents onto the aromatic ring.

While the principles of organic synthesis suggest its suitability for both convergent and divergent synthetic strategies, specific and detailed examples of its application in such elaborate multi-step syntheses are not extensively reported in readily accessible scientific literature. Its structural attributes, however, position it as a potential starting material for the synthesis of a variety of complex molecules where sequential and regioselective modifications are required.

Synthetic Intermediate for Pharmaceutical Scaffolds and Precursors of Active Pharmaceutical Ingredients (e.g., Dapagliflozin intermediate)

The most significant and well-documented application of this compound is in the synthesis of precursors for active pharmaceutical ingredients (APIs). It is a known starting material in the synthesis of intermediates for Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.

Specifically, this compound is a precursor to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), a key intermediate in the synthesis of Dapagliflozin. The synthesis of this intermediate involves the functionalization of this compound. While the direct multi-step synthesis from this compound is part of proprietary industrial processes, related syntheses highlight the importance of the bromo-chloro-substituted aromatic core. For instance, a known synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene starts from 5-bromo-2-chlorobenzoic acid, which undergoes a series of reactions including acylation and reduction to yield the target intermediate. The structural similarity underscores the role of the 4-bromo-1-chloro substituted phenyl group as a foundational scaffold.

The general synthetic utility of this compound and its derivatives as pharmaceutical intermediates is summarized in the table below.

| Intermediate Name | CAS Number | Application |

| This compound | 289039-22-1 | Precursor for Dapagliflozin intermediates |

| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 | Key intermediate in Dapagliflozin synthesis |

| 5-Bromo-2-chloro-4'-ethoxydiphenylmethane | Not specified | Intermediate for Dapagliflozin |

| 4-(5-Bromo-2-chlorobenzyl)phenol | 864070-18-8 | Building block for pharmaceutical synthesis. bldpharm.com |

Precursor for Advanced Materials Science Applications (e.g., functional polymers, electronic materials, if relevant)

The potential for this compound to be used as a precursor in materials science is suggested by its classification under "Electronic Materials" by some chemical suppliers. bldpharm.com The presence of two different halogen atoms allows for selective polymerization reactions, such as polycondensation or cross-coupling polymerizations, which could lead to the formation of functional polymers with specific electronic or optical properties.

For example, the bromine and chlorine atoms can be targeted in sequential polymerization steps to create well-defined polymer architectures. However, specific examples of functional polymers or electronic materials derived from this compound are not widely reported in peer-reviewed journals. The potential remains largely theoretical based on the compound's structure and the known reactivity of aryl halides in polymerization chemistry.

Utilization in Catalyst Development and Ligand Synthesis

Aryl halides are often used as precursors in the synthesis of ligands for metal catalysts, such as phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The this compound molecule could, in principle, be functionalized to introduce coordinating groups, leading to the formation of new ligands. The ethyl group could also be modified to influence the steric and electronic properties of the resulting ligand.

Despite this potential, there is a lack of specific research in the scientific literature detailing the use of this compound in the development of new catalysts or as a precursor for ligand synthesis. Its application in this field is not a prominent area of investigation based on available data.

Environmental Fate and Toxicological Considerations in Research Context

Abiotic Degradation Mechanisms in Environmental Compartments

The environmental persistence of halogenated aromatic compounds is significantly influenced by abiotic degradation processes such as photodegradation and hydrolysis. nih.gov

Photodegradation Pathways and Identification of Transformation Products for Halogenated Aromatics

The atmospheric transport of semi-volatile compounds like halogenated aromatics is a primary route for their global distribution. rsc.org Their primary atmospheric removal process is through oxidation by hydroxyl radicals. rsc.org The degradation of halogenated benzenes in the atmosphere is influenced by their chemical structure. For instance, fluorobenzene (B45895) and chlorobenzene (B131634) are more readily removed from the atmosphere compared to their perhalogenated counterparts like hexafluorobenzene (B1203771) and hexachlorobenzene. rsc.org Theoretical studies indicate that the addition of hydroxyl radicals to both monohalogenated and perhalogenated benzenes occurs indirectly through the formation of a prereaction complex. rsc.org

Photodegradation in aquatic environments can also occur. For example, some polybrominated diphenyl ether (PBDE) congeners can be photochemically degraded in various solvent systems, leading to the formation of less brominated and potentially more persistent and toxic compounds. nih.gov Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in degrading aromatic hydrocarbons in aquatic environments. nih.govmdpi.com The efficiency of these processes can be influenced by the number of aromatic rings and the functional groups present. nih.gov

Hydrolytic Stability and Potential Chemical Transformations in Aqueous Environments

Aryl halides, including compounds like 4-Bromo-1-chloro-2-ethylbenzene, generally exhibit resistance to hydrolysis under normal environmental conditions. studysmarter.co.uklibretexts.org The carbon-halogen bonds in aryl halides are significantly stronger than in alkyl halides. libretexts.org However, under forcing conditions such as high temperatures or the presence of very strong bases, nucleophilic substitution reactions can occur. libretexts.org For instance, chlorobenzene can react with a sodium hydroxide (B78521) solution at high temperatures to produce phenol. libretexts.org The presence of strongly electron-attracting groups on the aromatic ring can increase the rate of nucleophilic displacement. libretexts.org

Biotic Transformation and Biodegradation Studies

While many halogenated aromatic compounds are known for their resistance to biodegradation, some microorganisms have evolved metabolic pathways to utilize them as a carbon source. nih.gov The biodegradation of these compounds is a key area of research for the remediation of contaminated sites. capes.gov.brresearchgate.net

The microbial degradation of halogenated aromatics often involves enzymatic reactions that cleave the carbon-halogen bond. nih.govcapes.gov.br Bacteria can degrade these compounds aerobically through the action of mono- or dioxygenases, leading to the formation of (halo)catechols as common intermediates. nih.gov The subsequent cleavage of the catechol ring can occur through either ortho or meta pathways. nih.gov Reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom, is another important mechanism, particularly in anaerobic environments. capes.gov.brnih.gov

Research on the biodegradation of brominated flame retardants (BFRs) indicates that debromination can occur, sometimes leading to the formation of less brominated, yet more toxic and bioaccumulative, intermediates. researchgate.net The ability of microorganisms to O-methylate chlorinated hydroxybenzenes is a widespread transformation reaction that can increase the lipophilicity and bioaccumulation potential of these compounds. capes.gov.br

Advanced Analytical Methodologies for Detection and Monitoring in Environmental Research

The detection and quantification of halogenated organic compounds in environmental samples present significant analytical challenges due to their presence at low concentrations and the complexity of environmental matrices. chromatographyonline.com Gas chromatography (GC) coupled with a sensitive and selective detector, such as a mass spectrometer (MS) or an electron capture detector (ECD), is the standard method for their analysis. chromatographyonline.com

Various sample preparation techniques are employed to extract and concentrate these compounds from environmental samples. These include purge-and-trap for volatile compounds in soil and water, and the use of adsorbents like silica, alumina, and Florisil to remove interfering substances. chromatographyonline.comum.es For the analysis of halogenated compounds in soil, purge-and-trap followed by GC-MS is a commonly used method. um.es Atomic emission detection (AED) coupled with GC offers selective detection of halogenated compounds. um.es

For the analysis of halogenated phenolic compounds, derivatization with reagents like methyl chloroformate followed by GC-MS analysis is a sensitive approach. dphen1.com High-performance liquid chromatography (HPLC) coupled to time-of-flight mass spectrometry (TOF-MS) has also been developed for the analysis of underivatized phenolic organohalogens. dphen1.com

Mechanistic Studies of Biological Interactions and Biochemical Pathways

Halogenated aromatic hydrocarbons can interact with biological systems and influence metabolic pathways. epa.gov For instance, some chlorinated benzenes have been shown to induce microsomal enzymes involved in the metabolism of foreign organic compounds (xenobiotics). epa.gov These compounds can act as broad inducers of oxidative, reductive, conjugative, and esteratic metabolic reactions. epa.gov

The metabolism of halogenated aromatics can proceed through various enzymatic reactions. Dioxygenases, for example, are involved in the biodegradation of halogenated benzenes by incorporating two hydroxyl groups into the aromatic ring. nih.gov Flavin-dependent monooxygenases can catalyze the dehalogenation and hydroxylation of halogenated phenols. nih.gov

The study of these biochemical pathways is crucial for understanding the potential for bioremediation and the mechanisms by which these compounds interact with living organisms. capes.gov.brnih.gov

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-1-chloro-2-ethylbenzene, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via electrophilic aromatic substitution (EAS) or halogen exchange reactions. For EAS, bromination/chlorination of 2-ethylbenzene derivatives under controlled conditions (e.g., using FeCl₃ or AlCl₃ as catalysts) is common . Halogen exchange may employ CuCl₂ in polar aprotic solvents (e.g., DMF) to replace bromine or chlorine atoms selectively .

Key factors affecting yield:

- Temperature: Excess heat (>120°C) may lead to dehalogenation or ethyl group migration.

- Solvent polarity: High polarity solvents stabilize transition states, improving substitution efficiency.

- Catalyst loading: Overuse of Lewis acids (e.g., AlCl₃) can promote side reactions like Friedel-Crafts alkylation .

Advanced: How does steric hindrance from the ethyl group influence regioselectivity in cross-coupling reactions?

Answer:

The ethyl group at the 2-position creates steric bulk, directing coupling reactions (e.g., Suzuki-Miyaura) to the less hindered para-bromo site. Computational studies suggest that the ethyl group increases the activation barrier for coupling at the ortho position by 15–20 kJ/mol due to steric clashes with catalysts like Pd(PPh₃)₄ .

Methodological approach:

- Use bulky ligands (e.g., SPhos) to enhance para-selectivity.

- Monitor reaction progress via GC-MS to detect ortho-coupled byproducts (<5% under optimized conditions) .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Distinct signals for ethyl protons (δ 1.2–1.5 ppm, triplet) and aromatic protons (δ 7.3–7.8 ppm, doublets) confirm substitution patterns .

- GC-MS: Retention time ~12.3 min (HP-5 column) with m/z 218 (M⁺) and fragment ions at m/z 183 (loss of Cl) .

- X-ray crystallography: SHELX programs refine crystal structures, revealing bond angles (C-Br: 1.89 Å, C-Cl: 1.74 Å) and planar aromatic geometry .

Advanced: How can contradictory data on byproduct formation during halogenation be resolved?

Answer: Contradictions often arise from competing pathways (e.g., radical vs. ionic mechanisms). To resolve:

- Mechanistic studies: Use radical traps (TEMPO) to suppress undesired pathways. If byproducts decrease, radical intermediates are implicated .

- Isotopic labeling: ⁸¹Br/³⁷Cl isotopic tracking identifies whether halogen exchange occurs via SNAr or radical chain mechanisms .

- Controlled kinetics: Monitor reaction rates at varying temperatures to distinguish activation energies for competing pathways .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, vapor-resistant goggles, and fume hoods are mandatory due to lachrymatory and irritant properties .

- Storage: Keep at 2–8°C in amber glass to prevent photodegradation. Incompatible with strong oxidizers (e.g., KMnO₄) .

- Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What strategies optimize catalytic efficiency in Suzuki-Miyaura couplings with this compound?

Answer:

- Precatalyst selection: Pd(OAc)₂ with XPhos ligands increases turnover number (TON > 1,000) by reducing steric strain .

- Solvent optimization: Toluene/water biphasic systems improve phase transfer of boronic acids, achieving >90% conversion .

- Microwave assistance: Shortens reaction time (10 min vs. 24 h) while maintaining selectivity .

Basic: What are the primary degradation pathways of this compound under ambient conditions?

Answer:

- Photolysis: UV exposure cleaves C-Br bonds, forming 1-chloro-2-ethylbenzene as the major product .

- Hydrolysis: In aqueous base (pH > 10), nucleophilic displacement of Cl⁻ yields 4-bromo-2-ethylphenol .

- Thermal decomposition: Above 200°C, dehalogenation and ethyl group isomerization occur .

Advanced: How does electronic effects from substituents modulate reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

The electron-withdrawing Br and Cl groups activate the ring for NAS but direct nucleophiles to meta positions due to their -I/-M effects. Ethyl’s +I effect slightly deactivates the ortho position.

Experimental validation:

- Hammett studies: σₚ values for Br (+0.23) and Cl (+0.11) correlate with NAS rates in DMSO .

- DFT calculations: LUMO localization at the para position confirms preferential attack by soft nucleophiles (e.g., SCN⁻) .

Basic: What spectroscopic databases or software are recommended for structural analysis?

Answer:

- PubChem: Provides NMR, IR, and mass spectral data for cross-validation .

- SHELX suite: For crystallographic refinement and disorder modeling .

- Gaussian 16: DFT simulations predict vibrational frequencies (e.g., C-Br stretch at 560 cm⁻¹) .

Advanced: What are the challenges in enantioselective functionalization of this compound?

Answer:

The lack of chiral centers limits direct enantioselective methods. Workarounds include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.